molecular formula C7H7N3O B14442307 4-Isocyanato-2,6-dimethylpyrimidine CAS No. 72975-47-4

4-Isocyanato-2,6-dimethylpyrimidine

Cat. No.: B14442307
CAS No.: 72975-47-4
M. Wt: 149.15 g/mol
InChI Key: LSQYGJNVZMKQQY-UHFFFAOYSA-N
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Description

4-Isocyanato-2,6-dimethylpyrimidine is a chemical compound characterized by the presence of an isocyanate group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanato-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isocyanato-2,6-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isocyanato-2,6-dimethylpyrimidine primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Uniqueness: 4-Isocyanato-2,6-dimethylpyrimidine is unique due to its isocyanate functionality, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in the synthesis of polyurethanes and other derivatives, setting it apart from compounds with amino, thione, or thiol groups .

Properties

CAS No.

72975-47-4

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-isocyanato-2,6-dimethylpyrimidine

InChI

InChI=1S/C7H7N3O/c1-5-3-7(8-4-11)10-6(2)9-5/h3H,1-2H3

InChI Key

LSQYGJNVZMKQQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N=C=O

Origin of Product

United States

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